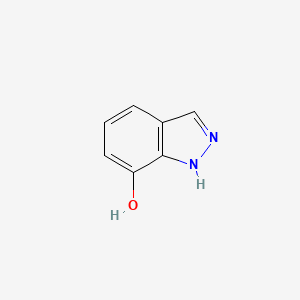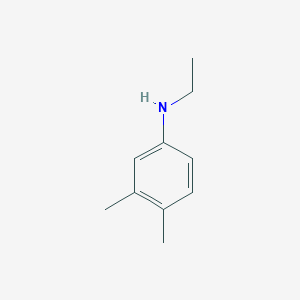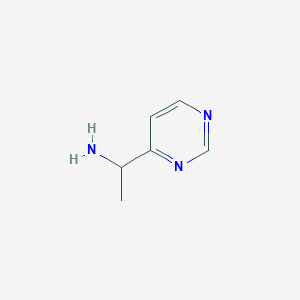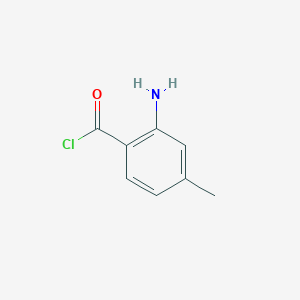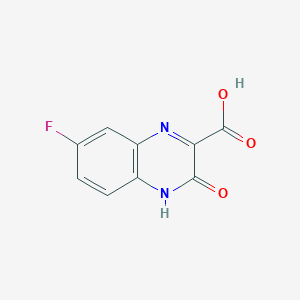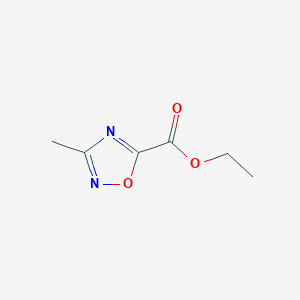
3-(1h-Imidazol-2-yl)phenol
Übersicht
Beschreibung
3-(1H-Imidazol-2-yl)phenol, also known as 2-imidazol-3-ylphenol or 3-imidazolylphenol, is a heterocyclic aromatic compound with a molecular formula of C6H6N2O. It is an aromatic compound consisting of a phenol group and an imidazole ring. It is a colorless solid that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide. This compound is used in a variety of scientific research applications, such as in the synthesis of compounds and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has shown that imidazole derivatives, including those structurally related to 3-(1H-Imidazol-2-yl)phenol, act as effective corrosion inhibitors. For instance, Ouakki et al. (2020) investigated the effectiveness of various imidazole derivatives in inhibiting mild steel corrosion in sulfuric acid environments. Their findings indicated that these compounds, including 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol, showed high resistance and behaved as mixed-type inhibitors, significantly reducing corrosion rates (Ouakki et al., 2020).
Prashanth et al. (2021) also explored the corrosion inhibition potential of imidazole derivatives, finding that those with a hydroxyl group exhibited maximum corrosion inhibition efficiency. This highlights the potential relevance of this compound in similar applications (Prashanth et al., 2021).
Fluorescence and Sensing Applications
Imidazole derivatives have been used in the synthesis of fluorescent probes. Zheng Wen-yao (2012) synthesized a compound closely related to this compound, which showed strong fluorescence when coordinated with Zn2+, indicating potential applications in sensing and fluorescence studies (Zheng Wen-yao, 2012).
Eseola et al. (2009) explored the fluorescent properties of 2-(1H-imidazol-2-yl)phenols, discovering that coordination with Zn(II) led to emission quenching for some derivatives while enhancing fluorescent intensity for others. This suggests potential applications in designing fluorescence-based sensors (Eseola et al., 2009).
Fuel Denitrogenation
Abdul-quadir et al. (2018) studied molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres for the adsorptive denitrogenation of fuel. These microspheres demonstrated selectivity and high adsorption capacities for nitrogen-containing compounds in fuel oil, indicating their potential in fuel purification processes (Abdul-quadir et al., 2018).
Wirkmechanismus
Target of Action
3-(1H-Imidazol-2-yl)phenol, an imidazole derivative, has been found to have a broad range of biological targets. Imidazole derivatives have been reported to exhibit excellent selectivity activity against Toxoplasma gondii , a common parasitic disease-causing agent . They have also been found to inhibit JAK2/3 and Aurora A/B kinases .
Mode of Action
Imidazole derivatives have been found to restrict the growth of toxoplasma gondii in vitro . They interact with their targets, leading to changes that inhibit the growth of the parasite .
Biochemical Pathways
Imidazole derivatives have been found to affect the life cycle of toxoplasma gondii . They may also affect the pathways involved in the action of JAK2/3 and Aurora A/B kinases .
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
For example, the solvent-free conditions can influence the synthesis of imidazole derivatives .
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
Biochemische Analyse
Biochemical Properties
3-(1H-Imidazol-2-yl)phenol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile ligand in enzymatic reactions. For instance, it can interact with metalloenzymes, where it may act as a ligand to the metal center, influencing the enzyme’s activity. Additionally, the phenol group can undergo oxidation-reduction reactions, further contributing to its biochemical versatility .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins and enzymes. For example, it may modulate the activity of kinases and phosphatases, thereby affecting phosphorylation states and downstream signaling events. This compound can also impact gene expression by interacting with transcription factors or influencing epigenetic modifications. Furthermore, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, altering their catalytic properties. Additionally, the phenol group can participate in redox reactions, influencing the redox state of the cell. These interactions can lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, especially under oxidative conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups to the molecule, making it more water-soluble and easier to excrete. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s role in maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters. These interactions determine its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression .
Eigenschaften
IUPAC Name |
3-(1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIGOFWIQBLZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618263 | |
| Record name | 3-(1H-Imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52091-36-8 | |
| Record name | 3-(1H-Imidazol-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52091-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




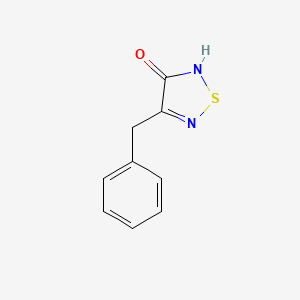



![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

